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Compound of Interest

Compound Name: PF-431396

Cat. No.: B1679699

For researchers and drug development professionals navigating the landscape of cancer and
inflammatory disease therapeutics, the focal adhesion kinase (FAK) and proline-rich tyrosine
kinase 2 (PYK2) signaling pathways present compelling targets. This guide provides a side-by-
side comparison of key inhibitors, supported by experimental data, to aid in the selection of the
most appropriate tool for your research.

Focal adhesion kinase (FAK) and its closely related homolog, proline-rich tyrosine kinase 2
(PYK2), are non-receptor tyrosine kinases that play pivotal roles in cell adhesion, migration,
proliferation, and survival. Their dysregulation is implicated in the progression of various
cancers and inflammatory disorders, making them attractive targets for therapeutic intervention.
A growing number of small molecule inhibitors targeting FAK and PYK2 are in various stages of
preclinical and clinical development. This guide offers a comparative overview of some of the
most prominent FAK/PYK2 inhibitors to date.

Performance Comparison of FAK/PYK2 Inhibitors

The efficacy and selectivity of FAK/PYK2 inhibitors are critical parameters for their application
in research and clinical settings. The following table summarizes the biochemical potency
(IC50) of several key inhibitors against FAK and PYK2.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1679699?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Inhibitor

FAK IC50 (nM)

PYK2 IC50
(nM)

Selectivity

Clinical Trial
Status
(Selected
Indications)

Defactinib (VS-
6063)

0.6

0.6

Dual FAK/PYK2

Phase I/l
(Malignant
Pleural
Mesothelioma,
Pancreatic

Cancer, Ovarian

Cancer)[1]
Phase |
FAK > PYK2 ]
PF-562271 1.5[2][3][4][5][6] 13 - 14]3][41[6][7] (~10-fold) (Advanced Solid
~10-fo
Tumors)[2][3]
Phase |
) (Advanced Solid
GSK2256098 - - Selective FAK
Tumors,
Glioblastoma)[8]
FAK > PYK2 o
PF-431396 2 11 Preclinical
(~5.5-fold)
Phase |
VS-4718 - - Dual FAK/PYK2 (Advanced Solid
Tumors)[1]
Phase I/l
IN10018 (BI- .
- - FAK/IGF-1R (Advanced Solid
853520)
Tumors)
CEP-37440 - - FAK/ALK Preclinical

Note: IC50 values can vary depending on the specific assay conditions. The data presented

here is for comparative purposes.

FAK/IPYK2 Signaling Pathway
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Understanding the intricate signaling network regulated by FAK and PYK2 is crucial for
interpreting the effects of their inhibitors. Upon activation by upstream signals such as integrin
engagement with the extracellular matrix or growth factor receptor stimulation, FAK and PYK2
undergo autophosphorylation, creating docking sites for various downstream signaling proteins.
This cascade ultimately influences critical cellular processes like cell migration, proliferation,
and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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